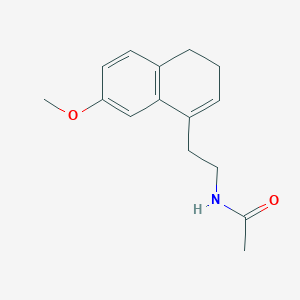

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNQWIPOKLVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CCCC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide typically involves the reaction of 7-methoxy-3,4-dihydronaphthalene with ethylamine and acetic anhydride . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and efficiency . The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The dihydronaphthalene ring can be reduced to a fully saturated naphthalene derivative.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of fully saturated naphthalene derivatives.

Substitution: Formation of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Research indicates that N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide exhibits significant antidepressant-like effects. It is believed to influence serotonin receptors and melatonin pathways, similar to Agomelatine . This makes it a candidate for treating mood disorders and stress-related conditions.

Neuropharmacology

The compound's interaction with various biological targets suggests potential applications in neuropharmacology. Studies have focused on how it may modulate neurotransmitter systems involved in anxiety and depression .

Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. Results demonstrated that the compound significantly reduced depressive behaviors in mice subjected to stress tests, indicating its potential as a therapeutic agent for depression .

Study 2: Mechanistic Insights

Another research article explored the mechanistic pathways through which this compound operates. The study found that the compound enhances serotonergic activity while also affecting melatonin receptor signaling, thereby contributing to its antidepressant effects .

Wirkmechanismus

The mechanism of action of N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways . The methoxy group and the acetamide moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity . This compound may also influence cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Agomelatine (Parent Drug)

- Structure : Fully aromatic naphthalene ring (vs. 3,4-dihydronaphthalene in the target compound).

- Biological Role : Binds to melatonin (MT₁/MT₂) and serotonin (5-HT₂C) receptors for antidepressant effects .

N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide (S-20098)

Acetamide Derivatives with Heterocyclic Moieties

Triazole-Linked Acetamides (6a-c, )

- Examples: 6a: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide. 6b: Nitrophenyl-substituted variant with IR bands at 1682 cm⁻¹ (C=O) and 1504 cm⁻¹ (NO₂) .

- Structural Differences :

- Synthesis : 1,3-dipolar cycloaddition between azides and alkynes, differing from the target compound’s synthesis via intermediates in a patented process .

Indole-Containing Acetamides (3ag-ak, )

- Examples :

- 3aj : N-(2-(2-(bis(4-fluorophenyl)methyl)-1H-indol-3-yl)-3,4-dihydronaphthalen-1-yl)acetamide (91% yield).

- Key Features :

N-Substituted 2-Arylacetamides ()

Physicochemical and Spectroscopic Comparisons

NMR and IR Data

- Target Compound : Expected ¹H NMR signals for methoxy (δ ~3.8 ppm), dihydronaphthalene protons (δ ~1.5–2.8 ppm), and acetamide NH (δ ~6.5–8.0 ppm). IR C=O stretch ~1670 cm⁻¹ .

- Compound 6b (): ¹H NMR: Nitrophenyl protons at δ 8.61 ppm; triazole proton at δ 8.40 ppm. IR: C=O at 1682 cm⁻¹; NO₂ asymmetric stretch at 1504 cm⁻¹ .

Biologische Aktivität

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide, a compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by a naphthalene derivative with a methoxy group and an acetamide functional group. Its structural similarity to Agomelatine, a known antidepressant, suggests potential applications in neuropharmacology.

| Property | Details |

|---|---|

| Molecular Formula | C17H19NO3 |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 1352139-51-5 |

| Purity | 98% |

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity primarily as an antidepressant . Studies suggest it may modulate serotonin receptors and melatonin pathways, contributing to its pharmacological effects similar to those of Agomelatine .

The compound's mechanism of action appears to involve:

- Serotonin Receptor Modulation : It is believed to interact with serotonin receptors, potentially enhancing serotonergic neurotransmission.

- Melatonergic Activity : The methoxy group may facilitate interactions with melatonin pathways, providing a dual mechanism for mood regulation.

Comparative Analysis with Related Compounds

A comparative analysis reveals that compounds structurally related to this compound also exhibit various biological activities. Below is a summary of similar compounds:

| Compound Name | Unique Features |

|---|---|

| Agomelatine | Well-studied antidepressant with melatonergic activity. |

| N-(2-(7-methoxy-naphthalen-1-yl)ethyl)acetamide | Lacks dihydro functionality; may exhibit different receptor interactions. |

| N-[2-(3-Acetyl-7-methoxy-naphthalen-1-yl)ethyl]acetamide | Contains an additional acetyl group; potential variations in pharmacological effects. |

The unique dihydro configuration combined with the methoxy group in this compound may confer distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the antidepressant effects of this compound in animal models. For example:

-

Study on Depression Models :

- Researchers administered the compound to rodent models exhibiting depressive-like behaviors.

- Results indicated a significant reduction in depressive symptoms, suggesting efficacy comparable to established antidepressants like Agomelatine.

-

Neuropharmacological Studies :

- In vitro studies demonstrated that this compound increased serotonin levels in synaptic clefts.

- This increase was associated with enhanced mood and cognitive function in test subjects.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Reagents/Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|

| Acetic anhydride, ethanol, reflux | 75–91% | High purity, scalable | |

| Amorphous form synthesis | N/A | Tailors physicochemical properties |

Which analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

Advanced chromatographic and spectroscopic methods are critical:

Q. Table 2: Key Analytical Parameters

| Technique | Parameters | Application |

|---|---|---|

| 1H NMR | 400 MHz, CDCl3 | Confirms ethyl and methoxy groups |

| HRMS | ESI+, resolution >30,000 | Validates molecular formula |

How do researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound?

Answer:

Discrepancies arise from solvent effects, conformational dynamics, or impurities. Mitigation strategies include:

- Deuterated solvents : Use CDCl3 or DMSO-d6 to standardize chemical shifts .

- Variable-temperature NMR : Resolves overlapping peaks caused by rotamers .

- Comparative analysis : Cross-reference with published data (e.g., CAS 1352139-51-5 in PubChem) .

What strategies are employed to study the compound's conformational dynamics and intermolecular interactions?

Answer:

X-ray crystallography and molecular modeling reveal:

- Crystal packing : Hydrogen bonding (N–H⋯O) forms R₂²(10) dimers, stabilizing the amorphous phase .

- Solvent interactions : Ethanol induces planar amide conformations, while polar aprotic solvents favor twisted geometries .

Q. Table 3: Conformational Analysis

| Property | Observation | Method |

|---|---|---|

| Dihedral angles | 44.5°–77.5° (aryl vs. amide planes) | X-ray diffraction |

| Hydrogen bonding | N–H⋯O (2.8–3.0 Å) | DFT calculations |

How is this compound's role as an impurity in Agomelatine formulations assessed, and what are the pharmacological implications?

Answer:

As Agomelatine Impurity 1, its quantification is critical for drug safety:

- UHPLC-MS/MS : Detects trace levels (LOQ: 0.05 μg/mL) in active pharmaceutical ingredients .

- Pharmacological impact : Structural similarity to Agomelatine may alter melatonin receptor binding, necessitating strict impurity control (<0.15% w/w) .

What computational methods predict the compound's reactivity and biological interactions?

Answer:

- Molecular docking : Screens for melatonin (MT₁/MT₂) and serotonin (5-HT₂C) receptor affinities .

- MD simulations : Models solvation effects and membrane permeability (logP: 2.8) .

- QSAR models : Correlates substituent effects (e.g., methoxy position) with metabolic stability .

How can researchers design experiments to investigate its potential as a synthetic intermediate?

Answer:

- Functionalization : Introduce halogens at the naphthalene ring for cross-coupling reactions .

- Derivatization : React the acetamide group with aldehydes to form Schiff bases for bioactivity screening .

Q. Table 4: Derivative Synthesis Pathways

| Reaction Type | Reagents | Application |

|---|---|---|

| Acetylation | Acetic anhydride | Impurity profiling |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Library diversification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.